3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide
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Description
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H13Cl2N3O4S and its molecular weight is 390.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
The compound likely participates in Suzuki–Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes . The compound’s interaction with palladium catalysts and organoboron reagents could lead to changes in these pathways.
Pharmacokinetics
The compound’s participation in suzuki–miyaura coupling reactions suggests that it might be readily prepared and generally environmentally benign .
Result of Action
The compound’s action likely results in the formation of new carbon–carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions often depends on the use of mild and functional group tolerant reaction conditions . Therefore, the compound’s action might be more effective under such conditions.
Properties
IUPAC Name |
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S/c1-19(23-2)24(21,22)10-5-3-9(4-6-10)17-14(20)13-11(15)7-8-12(16)18-13/h3-8H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASJYXMSLDTEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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